molecular formula C23H26N4O3 B2491071 Tert-butyl 2-((2-(imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)pyrrolidine-1-carboxylate CAS No. 2034201-33-5

Tert-butyl 2-((2-(imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)pyrrolidine-1-carboxylate

Cat. No.: B2491071
CAS No.: 2034201-33-5
M. Wt: 406.486
InChI Key: GRIDFJCXFVCZKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-((2-(imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)pyrrolidine-1-carboxylate is a synthetic intermediate with structural features critical for kinase inhibition and drug development. Its core comprises an imidazo[1,2-a]pyridine scaffold linked to a pyrrolidine carbamate via a phenylcarbamoyl group. The tert-butyl ester acts as a protective group for the pyrrolidine nitrogen, facilitating selective deprotection during synthesis . This compound is structurally related to intermediates in CLK (CDC-like kinase) inhibitors, such as T3, which modulate pre-mRNA splicing . Its design emphasizes stability and reactivity, enabling downstream functionalization for therapeutic applications.

Properties

IUPAC Name

tert-butyl 2-[(2-imidazo[1,2-a]pyridin-2-ylphenyl)carbamoyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-23(2,3)30-22(29)27-14-8-11-19(27)21(28)25-17-10-5-4-9-16(17)18-15-26-13-7-6-12-20(26)24-18/h4-7,9-10,12-13,15,19H,8,11,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIDFJCXFVCZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 2-((2-(imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Imidazo[1,2-a]pyridine derivatives have garnered attention for their diverse pharmacological profiles, including anti-inflammatory, anticancer, and antimicrobial properties. The specific compound this compound is synthesized as part of ongoing research into novel therapeutic agents targeting various diseases.

2. Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Imidazo[1,2-a]pyridine : Starting from commercially available pyridine derivatives.
  • Carbamoylation : Reaction with isocyanates to introduce the carbamoyl group.
  • Pyrrolidine Formation : Cyclization to form the pyrrolidine ring followed by tert-butyl esterification.

3.1 Anti-inflammatory Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anti-inflammatory properties by inhibiting tumor necrosis factor-alpha (TNF-α) production. For example, compounds derived from this scaffold have been shown to be more potent than existing anti-inflammatory agents like SB-203580 in various in vitro assays .

3.2 Anticancer Properties

The compound has been evaluated for its anticancer activity against several cell lines. In vitro studies demonstrated that it exhibits cytotoxic effects on cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship (SAR) analysis highlighted that modifications in the phenyl and pyrrolidine rings significantly influence its potency against different cancer types .

3.3 Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties against various pathogens. The imidazo[1,2-a]pyridine moiety is known for its ability to interact with bacterial enzymes, thereby inhibiting growth .

4. Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals critical insights into its biological activity:

Structural Feature Activity Impact
Imidazo[1,2-a]pyridine coreEssential for anti-inflammatory and anticancer activity
Tert-butyl groupEnhances lipophilicity and bioavailability
Carbamoyl substitutionModulates receptor binding affinity

5. Case Studies

Several studies have explored the biological activity of related imidazo[1,2-a]pyridine compounds:

  • Study on TNF-α Inhibition : A derivative demonstrated IC50 values comparable to established drugs in reducing TNF-α levels in inflammatory models .
  • Cytotoxicity Against Cancer Cell Lines : Research showed that modifications in the side chains significantly affected cytotoxicity profiles against colon cancer cell lines .

6. Conclusion

This compound represents a promising candidate for further development as an anti-inflammatory and anticancer agent. Ongoing research into its mechanisms of action and optimization of its structure could lead to the discovery of new therapeutic options for treating inflammatory diseases and cancers.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Groups

Table 1: Key Structural Features of Comparable Compounds
Compound Name / ID Core Structure Substituents Key Functional Groups Biological Activity (if reported) Reference
Target Compound Imidazo[1,2-a]pyridine Pyrrolidine-1-carboxylate (tert-butyl), phenylcarbamoyl Tert-butyl ester, carbamoyl Intermediate for kinase inhibitors (e.g., CLK)
N-(tert-butyl)-2-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)imidazo[1,2-a]pyridin-3-amine Imidazo[1,2-a]pyridine 1,2,3-Triazole, tert-butylamine Triazole, tertiary amine Not specified (synthetic focus)
Fluorinated Piperazine-Linked Derivatives (e.g., 7e, 7h, 7i) Imidazo[1,2-a]pyridine Piperazine, fluorophenyl Fluorine, pyridine Cytotoxic (HepG2, HeLa, MDA-MB-231)
3-(4-Substitutedbenzyl)imidazo[1,2-a]pyridines Imidazo[1,2-a]pyridine Benzyl, disubstituted phenyl Benzyl, halogen substituents Antitumor (HeLa, MDA-MB-231)
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, benzyl, cyano Nitro, ester, cyano Not specified (structural analysis)
Key Observations:
  • Core Modifications : The target compound retains the imidazo[1,2-a]pyridine core but distinguishes itself with a pyrrolidine carbamate, unlike triazole or benzyl substituents in analogs .
  • Protective Groups : The tert-butyl ester in the target compound contrasts with fluorine or nitro groups in bioactive analogs, which enhance lipophilicity or electron-withdrawing effects .
  • Biological Relevance : While fluorinated piperazine derivatives (e.g., 7e, 7h) exhibit cytotoxicity, the target compound’s tert-butyl group likely serves synthetic rather than therapeutic purposes .
Key Observations:
  • The target compound’s synthesis achieves a moderate yield (70.7%) via straightforward hydrolysis, whereas microwave-assisted methods (e.g., ) improve efficiency for triazole-containing analogs.
  • Fluorinated derivatives require multistep coupling, reflecting the complexity of introducing bioactive substituents .

Physicochemical Properties

Table 3: Physical Properties of Selected Compounds
Compound Melting Point (°C) Solubility Spectral Confirmation Reference
Target Compound Not reported Low (precipitates in aqueous HCl) ¹H/¹³C NMR, HRMS
Diethyl Tetrahydroimidazo[1,2-a]pyridine (2d) 215–217 Poor in water, soluble in DMSO ¹H/¹³C NMR, IR, HRMS
Fluorinated Piperazine Derivatives (7e, 7h) 120–135 Moderate in DMSO LC-MS, ¹H NMR
Key Observations:
  • The target compound’s tert-butyl group likely contributes to low aqueous solubility, necessitating organic solvents for handling .
  • Nitrophenyl substituents in compound 2d reduce solubility but enhance crystallinity, aiding purification .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 2-((2-(imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)pyrrolidine-1-carboxylate?

The synthesis typically involves multi-step reactions, including:

  • Coupling of imidazo[1,2-a]pyridine derivatives with functionalized phenyl groups via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling .
  • Pyrrolidine ring functionalization using tert-butyl carbamate protecting groups to stabilize reactive intermediates .
  • Final carbamoylation steps to link the pyrrolidine and imidazopyridine moieties . Key reagents include Pd catalysts for cross-coupling and trifluoroacetic acid (TFA) for deprotection .

Q. How can researchers validate the structural integrity of this compound?

Methodological validation involves:

  • NMR spectroscopy (¹H and ¹³C) to confirm hydrogen environments and carbon connectivity, with attention to pyrrolidine ring protons (δ 1.4–3.5 ppm) and imidazopyridine aromatic signals (δ 7.0–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calculated vs. observed m/z within ±2 ppm) .
  • IR spectroscopy to detect carbamate C=O stretches (~1680–1720 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .

Q. What are the critical solubility and stability considerations for this compound?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Pre-formulation studies with co-solvents like PEG-400 may enhance bioavailability .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions. Store at −20°C in inert atmospheres to preserve the tert-butyl carbamate group .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses of this compound?

Strategies include:

  • Temperature control : Pd-catalyzed couplings require precise heating (e.g., 80–100°C) to avoid side reactions .
  • Protecting group management : Use tert-butyl carbamate for amine protection during imidazopyridine ring formation, followed by TFA-mediated deprotection (e.g., 2 hr in DCM at 0°C to minimize degradation) .
  • Purification : Employ flash chromatography (hexane/EtOAC gradients) or recrystallization (DCM/hexane) to isolate intermediates with >95% purity .

Q. What analytical approaches resolve contradictions in spectral data for structurally similar derivatives?

Contradictions (e.g., overlapping NMR peaks) can be addressed via:

  • 2D NMR techniques (HSQC, HMBC) to assign ambiguous protons/carbons, particularly in crowded pyrrolidine and imidazopyridine regions .
  • X-ray crystallography to unambiguously confirm stereochemistry and bond angles in crystalline derivatives .
  • Computational modeling (DFT calculations) to predict and cross-validate ¹³C chemical shifts .

Q. How does the stereochemistry of the pyrrolidine ring impact biological activity?

  • Conformational analysis : The pyrrolidine ring’s chair/boat conformation affects binding to targets (e.g., kinases or GPCRs). Molecular dynamics simulations can predict bioactive conformers .
  • Enantiomer separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate (R)- and (S)-isomers. Bioassays often reveal >10-fold differences in IC₅₀ values between enantiomers .

Q. What strategies mitigate low reproducibility in coupling reactions involving imidazopyridine moieties?

  • Catalyst screening : Test Pd(OAc)₂/XPhos or RuPhos systems to improve cross-coupling efficiency .
  • Oxygen-free conditions : Use Schlenk lines or gloveboxes to prevent catalyst deactivation .
  • Stoichiometric adjustments : Increase aryl halide equivalents (1.5–2.0 eq) to drive reactions to completion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.